N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Description
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is a tertiary amine derivative featuring a para-substituted dimethylaniline core with a methylene-linked allylamine (prop-2-en-1-ylamino) group. Its molecular formula is C₁₂H₁₈ClN₂ (MW: 225.5 g/mol).
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h4-8,13H,1,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAAOUHOJFJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with prop-2-en-1-amine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Dimethylation: The amine is subsequently reacted with formaldehyde and dimethylamine in the presence of a catalyst like para-toluenesulfonic acid to introduce the dimethylamino group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline N-oxide.
Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Reactivity Differences
Allyl vs. Propylamino Groups: The target compound’s allylamine group (unsaturated) offers higher reactivity in radical or electrophilic reactions compared to the saturated propylamino analog . The methylene bridge (CH₂) in the target compound reduces steric hindrance compared to direct attachment of substituents (e.g., in N,N-Dimethyl-4-(trifluoromethyl)aniline ).
The trifluoromethyl group in is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target.
Heterocyclic vs.
Biological Activity
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is an organic compound classified as an aromatic amine. Its molecular formula is with a molecular weight of 226.74 g/mol. The compound features a dimethylamino group attached to a benzene ring, along with a prop-2-en-1-ylamino substituent, which enhances its solubility and biological activity in various applications .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.74 g/mol |
| CAS Number | 1158572-90-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity by forming stable complexes with active sites, thereby preventing substrate binding.
Pharmacological Effects
Research indicates that compounds similar to N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline exhibit diverse pharmacological effects, including:
- Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
- Antibacterial Properties : The compound may exhibit inhibitory effects against bacterial strains through mechanisms involving cell wall synthesis disruption or protein synthesis inhibition .
- Neuroprotective Effects : Certain derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
-
Antitumor Activity :
A study demonstrated that a related compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting significant anticancer properties. The mechanism involved apoptosis induction via mitochondrial pathways . -
Inhibition of Enzymatic Activity :
Research on similar compounds revealed their capacity to inhibit key enzymes such as carbonic anhydrase and histone deacetylase, which are critical in cancer progression and inflammatory responses . -
Neuroprotective Mechanisms :
Investigations into the neuroprotective effects indicated that these compounds could enhance the survival of neuronal cells under oxidative stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Q & A
Basic: What are the optimized synthetic routes for N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride, and how do reaction parameters affect yield?
Methodological Answer:
The compound is typically synthesized via alkylation of 4-(aminomethyl)-N,N-dimethylaniline with allyl chloride under basic conditions. Key parameters include:
- Temperature: Room temperature (20–25°C) minimizes side reactions like over-alkylation .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification: Column chromatography (n-pentane:EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Yield optimization requires stoichiometric control of allyl chloride and inert atmosphere to prevent oxidation .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., allyl group δ 5.2–5.8 ppm; aromatic protons δ 6.5–7.3 ppm) .
- X-ray Crystallography: Single-crystal analysis (using SHELX or WinGX) resolves molecular geometry, hydrogen bonding, and chloride ion coordination .
- UV-Vis: λmax ~255 nm (aromatic π→π* transitions) with shifts indicating protonation states in biological media .
Advanced: How does the twisted intramolecular charge transfer (TICT) mechanism influence its photophysical properties?
Methodological Answer:
The compound’s fluorescence is temperature-dependent due to TICT emission. At elevated temperatures, increased molecular vibration enhances TICT state population, leading to:
- Mega-Stokes Shifts: ~150 nm (useful for ratiometric temperature sensing) .
- Positive Temperature Coefficient: Intensity increases by ~20% per 10°C rise in dimethyl sulfoxide .
Applications include fluorescence thermometry in enzymatic assays where thermal gradients affect reaction monitoring .
Advanced: What computational strategies predict its biological activity and toxicity?
Methodological Answer:
- QSAR Studies: Molecular descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity. Derivatives with electron-withdrawing groups show enhanced biofilm inhibition .
- Docking Simulations: The allyl-amino group interacts with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding and π-π stacking .
- ADMET Predictions: High hydrophilicity (clogP ~1.2) reduces blood-brain barrier penetration but increases renal excretion, mitigating neurotoxicity risks .
Advanced: How does its substitution pattern affect reactivity in Schiff base formation?
Methodological Answer:
The primary amine on the allyl group facilitates Schiff base synthesis with carbonyl compounds:
- Reaction Conditions: Ethanol/water (1:1) at 50°C for 6 hours yields imines with >85% conversion .
- Applications: Schiff base derivatives exhibit enhanced antibacterial activity (MIC ~8 µg/mL against S. aureus) due to improved membrane permeability .
- Mechanistic Insight: Steric hindrance from the dimethyl groups slows hydrolysis, stabilizing the imine under physiological pH .
Advanced: What experimental and theoretical approaches resolve contradictions in enzyme inhibition studies?
Methodological Answer:
Discrepancies in IC50 values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) arise from:
- Assay Conditions: pH-dependent protonation of the allyl-amino group alters binding affinity. Use Tris buffer (pH 7.4) for consistent results .
- Theoretical Modeling: MD simulations reveal differential hydrogen bonding with serine residues in enzyme active sites .
- Validation: Cross-validate inhibition data with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Basic: How is its stability assessed under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC shows decomposition onset at 180°C, requiring storage below -20°C for long-term stability .
- Light Sensitivity: UV-Vis monitoring reveals 10% degradation after 72 hours under ambient light; amber vials reduce photolysis .
- Solution Stability: PBS (pH 7.4) induces <5% hydrolysis over 24 hours, confirming suitability for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
